Higher Lipophilicity vs. Hydroxymethyl Analog
The lipophilicity of 4-Amino-5-methylpyrimidine, as measured by its consensus Log P (cLogP) of 0.42, is significantly higher than that of the related thiamine precursor, 2-methyl-4-amino-5-hydroxymethylpyrimidine, which has a calculated cLogP of -0.73 [1]. This difference, amounting to over one log unit, indicates that 4-Amino-5-methylpyrimidine is considerably more lipophilic and thus has a greater affinity for organic phases compared to the more polar hydroxylated analog.
| Evidence Dimension | Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | 0.42 (cLogP) |
| Comparator Or Baseline | 2-methyl-4-amino-5-hydroxymethylpyrimidine, cLogP = -0.73 |
| Quantified Difference | ΔcLogP ≈ 1.15 |
| Conditions | Predicted using consensus of five methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) [1] |
Why This Matters
Higher lipophilicity is critical for applications requiring membrane permeability or solubility in organic solvents, making this compound a distinct choice for synthesizing non-polar derivatives or for use in biphasic reaction systems.
- [1] PubChem. (2024). PubChem Compound Summary for CID 10197617, 2-methyl-4-amino-5-hydroxymethylpyrimidine. Retrieved from PubChem. View Source
